4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, where trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates are used . These reactions are often carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-(Trifluoromethyl)phenyl)nicotinic acid.
Reduction: Formation of 4-(4-(Trifluoromethyl)phenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the aldehyde functionality, enables the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity and function .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)nicotinaldehyde
- 6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde
- 4-(Trifluoromethyl)phenylacetaldehyde
Comparison: 4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and its connection to the nicotinaldehyde moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain chemical reactions, as well as improved biological activity.
Properties
Molecular Formula |
C13H8F3NO |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-5-6-17-7-10(12)8-18/h1-8H |
InChI Key |
KYTMIHFMZZUEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.